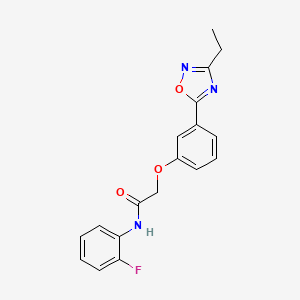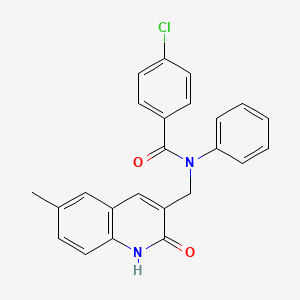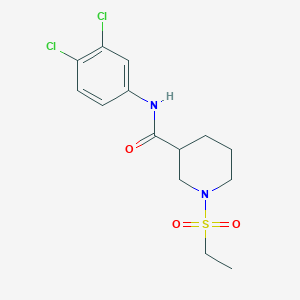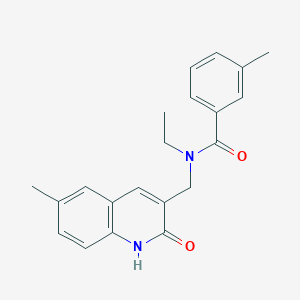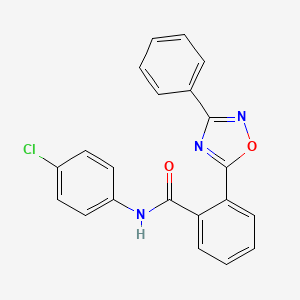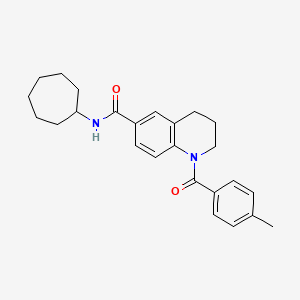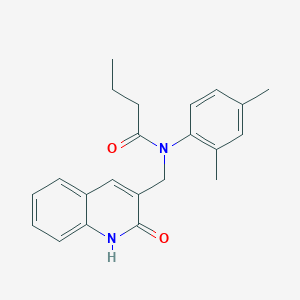![molecular formula C18H27N3O5S B7704212 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7704212.png)
2-[4-(cyclohexylsulfamoyl)phenoxy]-N-[(pyridin-3-yl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(cyclohexylsulfamoyl)phenoxy]-N-[(pyridin-3-yl)methyl]acetamide, commonly known as compound X, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, which has led to increased interest in its synthesis, mechanism of action, and potential future applications.
Mecanismo De Acción
The exact mechanism of action of compound X is not fully understood. However, studies have shown that it acts as an inhibitor of certain enzymes and receptors in the body, which are involved in various cellular processes. This inhibition leads to the disruption of these processes, ultimately resulting in the observed biological effects of compound X.
Biochemical and Physiological Effects
Compound X has been shown to have various biochemical and physiological effects in the body. In addition to its anti-cancer properties, it has also been shown to have anti-inflammatory and anti-oxidant properties. Furthermore, studies have shown that compound X can improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using compound X in lab experiments is its high potency and selectivity. This allows for precise targeting of specific enzymes and receptors, which can lead to more accurate and reliable results. However, one limitation of using compound X is its potential toxicity and side effects, which must be carefully monitored in any experiments involving its use.
Direcciones Futuras
There are several potential future directions for the study of compound X. One area of interest is in the development of novel cancer therapies based on its anti-cancer properties. Another potential application is in the treatment of neurodegenerative disorders, where compound X has shown promising results in animal models. Additionally, further studies are needed to fully understand the mechanism of action of compound X and its potential applications in other areas of scientific research.
Métodos De Síntesis
The synthesis of compound X involves the reaction of 4-(cyclohexylsulfamoyl)phenol with pyridine-3-carboxaldehyde in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acetic acid to obtain the final compound. This synthesis method has been optimized to yield high purity and high yield of compound X.
Aplicaciones Científicas De Investigación
Compound X has been widely used in scientific research for its potential applications in various fields. One of the most promising applications of compound X is in the field of cancer research. Studies have shown that compound X has potent anti-cancer properties and can inhibit the growth of various cancer cell lines. In addition, compound X has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
1-[2-[4-(diethylsulfamoyl)phenoxy]acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O5S/c1-3-21(4-2)27(24,25)16-7-5-15(6-8-16)26-13-17(22)20-11-9-14(10-12-20)18(19)23/h5-8,14H,3-4,9-13H2,1-2H3,(H2,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYLXXTWYCJXLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)OCC(=O)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

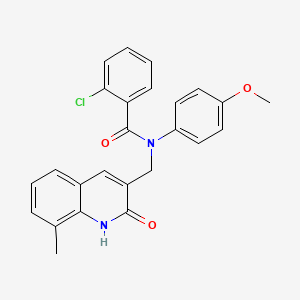
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7704160.png)
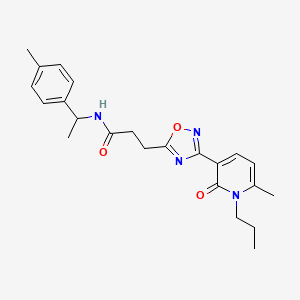
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7704186.png)
